

An In-depth Technical Guide on the Health and Safety of Delta-Cyclodextrin

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Compound of Interest

Compound Name: *delta-Cyclodextrin*

Cat. No.: *B1251966*

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Disclaimer: This document provides a comprehensive overview of the health and safety considerations for cyclodextrins, with a specific focus on **delta-cyclodextrin** (δ -CD). It is important to note that while extensive research exists for alpha-, beta-, and gamma-cyclodextrins and their derivatives, publicly available safety data specifically for **delta-cyclodextrin** is limited. This guide synthesizes the available information and extrapolates general principles from related cyclodextrins to provide a thorough understanding for research and development purposes.

Introduction to Delta-Cyclodextrin

Delta-cyclodextrin is a cyclic oligosaccharide composed of nine α -1,4-linked glucopyranose units.^[1] Its larger cavity size compared to the more common alpha-, beta-, and gamma-cyclodextrins presents unique opportunities for the encapsulation of larger guest molecules, making it a subject of growing interest in the pharmaceutical and other industries.^{[1][2]} Recent advancements in templated enzymatic synthesis have made **delta-cyclodextrin** more accessible for research and potential commercial applications.^{[1][2]} As with any novel excipient or active pharmaceutical ingredient, a thorough understanding of its health and safety profile is paramount.

Regulatory Status

To date, **delta-cyclodextrin** does not have a formal Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), unlike its smaller counterparts. Alpha-, beta-, and gamma-cyclodextrins are all generally recognized as safe by the U.S. FDA. [3][4] Beta-cyclodextrin is also approved in Europe as a food additive (E459) with an acceptable daily intake (ADI) of 5 mg/kg of body weight per day. [3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has not specified an ADI for alpha- and gamma-cyclodextrin due to their favorable toxicological profiles. [5]

Toxicological Profile

Comprehensive toxicological data specifically for **delta-cyclodextrin** is not readily available in the public domain. However, the safety profile of cyclodextrins as a class of molecules has been extensively studied. The primary route of administration significantly influences their toxicological effects.

Oral Administration

When administered orally, cyclodextrins are generally considered to have low toxicity due to their poor absorption from the gastrointestinal tract. [6][7][8] The most common side effects observed at high doses are mild gastrointestinal disturbances, such as loose stools or diarrhea. [6][9]

Parenteral Administration

Parenteral administration of some cyclodextrins, particularly beta-cyclodextrin, has been associated with nephrotoxicity at high doses. [3][10][11] This is thought to be due to the complexation with cholesterol and subsequent deposition in the renal tubules. [6] However, derivatives such as hydroxypropyl- β -cyclodextrin (HP- β -CD) and sulfobutylether- β -cyclodextrin (SBE- β -CD) have been developed to have improved safety profiles for parenteral use. [10]

Genotoxicity and Mutagenicity

Studies on cyclodextrin glucanotransferase (CGTase), the enzyme used to produce cyclodextrins, and on inclusion complexes of other cyclodextrins have generally shown no evidence of genotoxic or mutagenic effects in bacterial reverse mutation assays (Ames test) and in vivo micronucleus and comet assays. [12][13][14]

Cytotoxicity

In vitro cytotoxicity of cyclodextrins varies depending on the specific cyclodextrin, its concentration, and the cell type. Some studies have indicated that certain cyclodextrin derivatives can cause hemolysis at high concentrations.[6][15] However, one study has suggested that **delta-cyclodextrin** is not hemolytic.[16]

Quantitative Toxicological Data (for Alpha-, Beta-, and Gamma-Cyclodextrins)

The following table summarizes key toxicological data for the more common cyclodextrins. This information can serve as a benchmark for the anticipated safety profile of **delta-cyclodextrin**, though specific studies are required for confirmation.

Cyclodextrin	Test Species	Route of Administration	Value	Units	Reference
Beta-Cyclodextrin	Rat (Male)	Oral	654 (NOEL)	mg/kg/day	[3]
	Rat (Female)	Oral	864 (NOEL)	mg/kg/day	[3]
	Dog (Male)	Oral	1831 (NOEL)	mg/kg/day	[3]
	Dog (Female)	Oral	1967 (NOEL)	mg/kg/day	[3]
-	Oral	5 (ADI)	mg/kg/day	[3][5]	
Gamma-Cyclodextrin	-	-	Not Specified (ADI)	-	[5]
HP- β -CD	Rat	Oral	500 (NOEL, 1 year)	mg/kg/day	[9]
	Dog	Oral	1000 (NOEL, 1 year)	mg/kg/day	[9]
SBE- β -CD	Rat	Oral	3600 (NOAEL, 3 months)	mg/kg/day	[9]
	Dog	Oral	3600 (NOAEL, 3 months)	mg/kg/day	[9]

NOEL: No-Observed-Effect Level; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of safety. Below are examples of methodologies commonly employed in the toxicological evaluation of cyclodextrins.

Acute Oral Toxicity (OECD Guideline 423)

This study provides information on the short-term toxicity of a substance when administered in a single oral dose.

- Test Animals: Typically female rats are used.
- Procedure: A single dose of the test substance is administered orally to the animals. Doses of 300 and 2000 mg/kg are often used.
- Observations: The animals are monitored for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Endpoint: The study determines the LD50 (median lethal dose) or the maximum tolerated dose.[\[17\]](#)

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.

- Test Animals: Rats of both sexes are typically used.
- Procedure: The test substance is administered orally on a daily basis for 28 consecutive days.
- Observations: Animals are observed for clinical signs of toxicity, and changes in body weight, food, and water consumption. At the end of the study, blood and urine samples are collected for hematological and biochemical analysis. A full necropsy and histopathological examination of organs are performed.[\[17\]](#)
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations that render them unable to synthesize an essential amino acid are used.
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
- **Endpoint:** A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.[\[12\]](#)[\[13\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

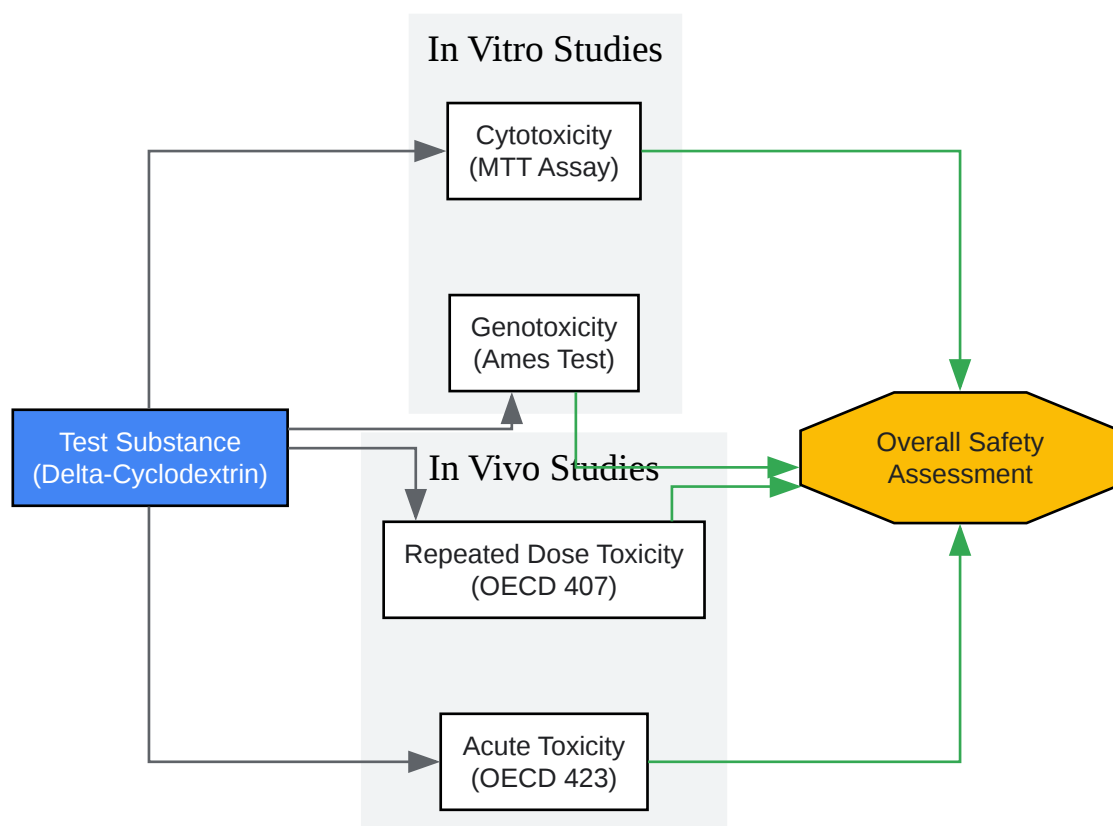
This colorimetric assay is used to assess the effect of a substance on cell viability.

- **Test System:** A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs) is used.
- **Procedure:** Cells are incubated with various concentrations of the test substance for a defined period. The MTT reagent is then added, which is converted to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[\[18\]](#)
- **Endpoint:** The IC₅₀ (the concentration of the substance that causes a 50% reduction in cell viability) is determined.

Signaling Pathways and Experimental Workflows

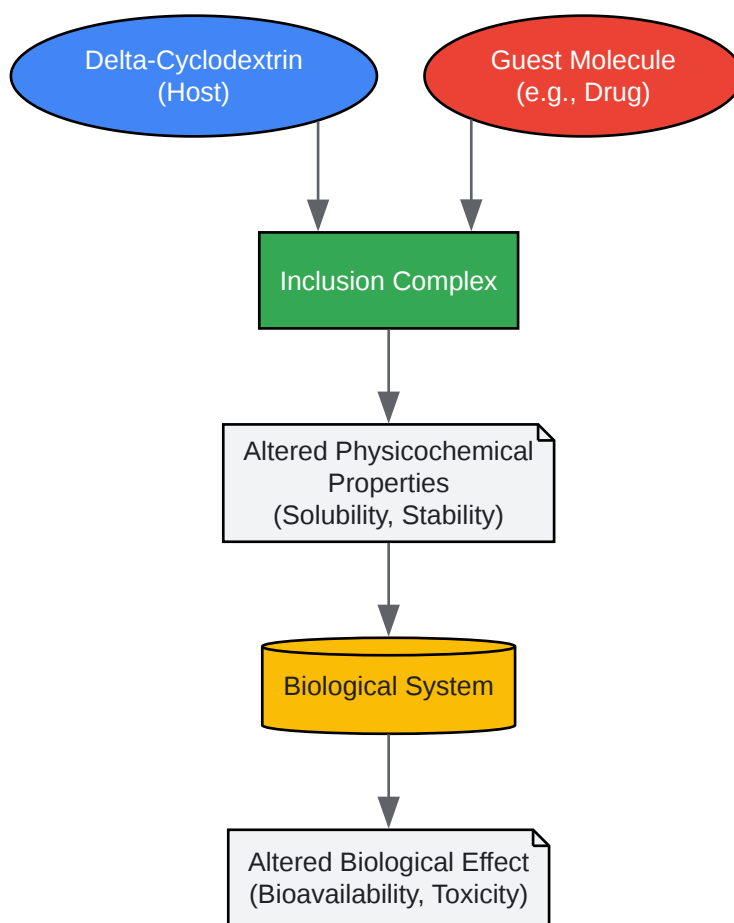
The primary mechanism of action of cyclodextrins is the formation of inclusion complexes with guest molecules, which can alter their physicochemical properties.[\[1\]](#) This interaction is generally not considered to directly interfere with specific signaling pathways in the traditional sense of a drug binding to a receptor. However, by altering the bioavailability of guest molecules, cyclodextrins can indirectly influence biological pathways.

Below are diagrams illustrating a general experimental workflow for safety assessment and the logical relationship of cyclodextrin's mechanism of action.



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Caption: General experimental workflow for the safety assessment of a new substance like **delta-cyclodextrin**.



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Caption: Logical relationship of **delta-cyclodextrin**'s mechanism of action via inclusion complex formation.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of natural cyclodextrins are similar.^[19] Following parenteral administration, they are rapidly eliminated from the body, with a half-life of around 1.4 to 2 hours, and are primarily cleared through the kidneys.^{[19][20]} Accumulation is not expected in individuals with normal renal function.^[19] After oral administration, cyclodextrins are poorly absorbed systemically. They are largely fermented by the gut microbiota.^[7]

Conclusion and Future Directions

Delta-cyclodextrin holds promise as a novel excipient due to its unique molecular structure. However, a comprehensive evaluation of its health and safety profile is essential before its

widespread application. While data from other cyclodextrins provide a valuable framework, dedicated toxicological and pharmacokinetic studies on **delta-cyclodextrin** are necessary to establish its safety for use in pharmaceutical and other products. Researchers and drug development professionals should proceed with caution and conduct thorough safety assessments based on established regulatory guidelines. The recent breakthroughs in the synthesis of **delta-cyclodextrin** are expected to facilitate these crucial safety studies.[1][2]

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